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invected protein, Bombyx

Developmental Biology Protein Biochemistry Molecular Cloning

Bombyx invected protein is a homeodomain-containing transcription factor identified in the silkworm (Bombyx mori) as a homolog of the Drosophila melanogaster invected (in) gene. It is a member of the engrailed class of developmental regulators, playing a key role in anterior-posterior compartment specification, particularly during silk gland morphogenesis and larval molting cycles.

Molecular Formula C12H19ClO
Molecular Weight 0
CAS No. 145892-96-2
Cat. No. B1177545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinvected protein, Bombyx
CAS145892-96-2
Synonymsinvected protein, Bombyx
Molecular FormulaC12H19ClO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombyx Invected Protein (CAS 145892-96-2): A Defined Homeodomain Transcription Factor for Silkworm Developmental Studies


Bombyx invected protein is a homeodomain-containing transcription factor identified in the silkworm (Bombyx mori) as a homolog of the Drosophila melanogaster invected (in) gene [1]. It is a member of the engrailed class of developmental regulators, playing a key role in anterior-posterior compartment specification, particularly during silk gland morphogenesis and larval molting cycles [2][3]. The protein is encoded by the Bm in gene (GenBank: M64336) and is available as a recombinant protein for research applications, often provided at a standard purity of 95% with a molecular formula of C₁₂H₁₉ClO .

Why Bombyx Invected Protein Cannot Be Simply Substituted with Bombyx Engrailed or Other Homeodomain Analogs


Despite their shared ancestry and co-expression, Bombyx invected (Bm In) and Bombyx engrailed (Bm En) are not functionally redundant. Primary research has confirmed that these two proteins possess distinct structural domains: two En-specific and one In-specific domain, alongside four shared conserved regions [1]. This structural divergence translates into distinguishable genetic functions, where Invected has been shown to perform a discrete subset of roles previously ascribed to Engrailed, particularly in specifying posterior cell fate [2]. Furthermore, their tissue-specific co-expression is temporally and spatially regulated, being observed in the middle silk gland exclusively during the fourth molt/fifth intermolt period, but not in the posterior silk gland [1]. Substituting one for the other without this context would compromise the integrity of developmental modeling and gene regulation studies.

Quantitative Evidence for the Selection of Bombyx Invected Protein (CAS 145892-96-2) Over Closest Analogs


Primary Structure and Length Divergence vs. Bombyx Engrailed Protein

A comparison of the primary coding sequences reveals a significant difference in protein size. Bombyx invected mRNA (M64336) encodes a 477-aa protein, while Bombyx engrailed mRNA (M64335) encodes a 372-aa protein [1][2]. This difference of 105 amino acids (28% larger for invected) suggests the presence of substantial additional sequence context, including an In-specific domain, which is absent in the Engrailed protein and may dictate unique protein-protein interactions or post-translational modifications.

Developmental Biology Protein Biochemistry Molecular Cloning

Unique Domain Architecture: Presence of an Invected-Specific Domain vs. Engrailed

Phylogenetically, the Bombyx Invected and Engrailed proteins contain four highly conserved domains (including the homeodomain) shared across insects [1]. Critically, they also possess lineage-specific domains: two domains are specific to Engrailed proteins, and one domain is specific to Invected proteins [1]. While the exact amino acid sequence identity percentage is not available in the abstracted text, the presence of the In-specific domain is a definitive structural marker that distinguishes this product from its Bm Engrailed counterpart.

Comparative Genomics Protein Domain Analysis Transcriptional Regulation

Divergent Biological Function in Cell Fate Specification vs. Bombyx Engrailed

Functional genetic studies of their homologs demonstrate that Invected and Engrailed are not redundant. Research on Drosophila shows that Invected functions principally to specify posterior cell fate, while Engrailed is involved in a broader set of functions, including the establishment of the anterior-posterior organizer [1]. This demonstrates that the two genes control genetically distinguishable aspects of compartment identity, making invected the specific target for studying a discrete subset of posterior developmental programs.

Developmental Genetics Wing Patterning Compartmentalization

Tissue-Specific Co-Expression Pattern During Silk Gland Development

Expression analysis reveals a tightly regulated spatial and temporal pattern for these proteins within Bombyx mori. Northern blot and in situ hybridization data from the primary study show that Bm in and Bm en are coexpressed in the middle silk gland, but not in the posterior silk gland, and this co-expression is restricted to the fourth molt/fifth intermolt period [1]. The exact quantification of the signal intensity ratio is unavailable, but this discrete expression window provides a critical experimental parameter for studying the protein's role in silk gland development.

Silk Gland Biology Developmental Molting Gene Regulation

Primary Research Applications for Bombyx Invected Protein (CAS 145892-96-2) Based on Validated Evidence


Investigating Posterior Compartment Specification in Lepidopteran Models

Researchers studying the genetic control of anterior-posterior patterning can utilize the Bombyx Invected protein as a specific probe for the posterior cell fate specification pathway. Since Invected performs a genetically distinguishable function from Engrailed in specifying posterior identity, this protein is the correct target for antibody development, protein-DNA interaction assays, or structure-function studies focused on this discrete developmental role [1].

Mapping Protein Interaction Networks Specific to the Engrailed Family

The unique 1 In-specific domain and the larger 477-aa structure provide a distinct biochemical handle for identifying novel binding partners that do not interact with the Engrailed protein's En-specific domains. This reagent is ideal for co-immunoprecipitation, yeast two-hybrid screens, or pull-down assays designed to map protein networks specifically downstream of the invected pathway, avoiding cross-reactivity with engrailed-associated complexes [2][3].

Studying Stage-Specific Regulation During Silkworm Molting

To model gene regulatory events during silk gland morphogenesis, the Bombyx Invected protein must be employed in a context that mimics its native expression during the fourth molt/fifth intermolt period. Recombinant protein can be used in electrophoretic mobility shift assays (EMSAs) to validate binding to downstream targets in the silk gland, based on the co-expression pattern established by Hui et al. (1992) [4].

Cross-Species Comparative Studies on Engrailed-Class Protein Evolution

Given the conserved but distinct domain architecture between Drosophila and Bombyx Invected proteins, this product is a valuable tool for evolutionary developmental biology (Evo-Devo). Researchers can perform comparative in vitro assays to evaluate functional divergence between the homeodomains and specific domains of insect orders separated by millions of years of evolution, using the Bombyx Invected protein as a representative lepidopteran model [4].

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